3-Hydroxymethyl-β-carboline

Vue d'ensemble

Description

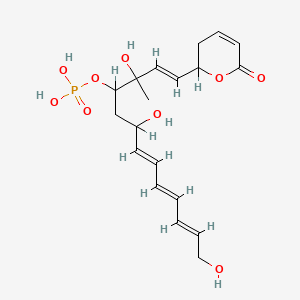

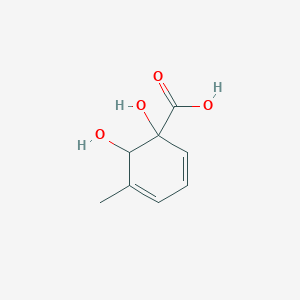

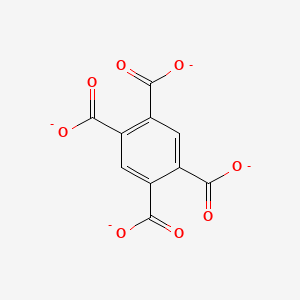

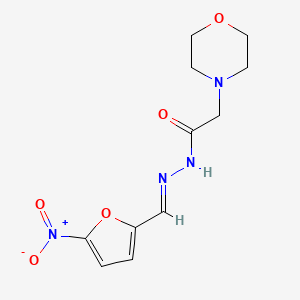

9H-pyrido[3,4-b]indol-3-ylmethanol is a member of beta-carbolines.

Applications De Recherche Scientifique

Synthèse de produits naturels complexes

La 3-HMC sert d'échafaudage moléculaire significatif dans la synthèse de produits naturels complexes. La structure tricyclique des alcaloïdes β-carboline, auxquels appartient la 3-HMC, est un cadre commun dans de nombreux composés naturels présentant des activités biologiques diverses . Les chercheurs utilisent la 3-HMC dans la synthèse totale de ces produits naturels, tirant parti de sa réactivité pour introduire divers groupes fonctionnels nécessaires à l'imitation des structures de composés naturels.

Recherche pharmacologique

En pharmacologie, la 3-HMC est explorée pour son potentiel en tant que candidat médicament sédatif, anxiolytique, hypnotique, anticonvulsivant, antitumoral, antiviral, antiparasitaire et antimicrobien . Sa capacité à interagir avec les récepteurs et les enzymes du système nerveux central en fait un composé précieux pour le développement de nouveaux médicaments ou l'amélioration de l'efficacité des médicaments existants.

Études neurologiques

Il a été rapporté que la 3-HMC inhibe les effets inducteurs du sommeil des benzodiazépines, qui sont couramment utilisées comme sédatifs . Cette propriété en fait un composé intéressant pour l'étude des antagonistes des récepteurs des benzodiazépines, conduisant potentiellement au développement de médicaments capables de contrer l'action sédative des benzodiazépines.

Chimie alimentaire

La formation de 3-HMC et de β-carbolines apparentées se produit naturellement dans les aliments par le biais de la réaction de Maillard, qui implique des acides aminés et des sucres réducteurs . Comprendre la présence et la concentration de 3-HMC dans les aliments est crucial pour évaluer l'exposition alimentaire et les effets potentiels sur la santé, ainsi que pour améliorer les techniques de transformation des aliments afin de contrôler ces composés.

Recherche sur les produits finaux de glycation avancée (PFGA)

La 3-HMC est considérée comme un produit final de glycation avancée (PFGA), qui sont des composés formés par des réactions non enzymatiques entre les protéines et les sucres dans l'organisme . Les PFGA sont associés au vieillissement et à diverses maladies, telles que le diabète et les maladies cardiovasculaires. La recherche sur la formation et les effets de la 3-HMC contribue à une meilleure compréhension des pathologies liées aux PFGA et de leur prévention.

Activité antioxydante et de piégeage des radicaux

Les β-carbolines, y compris la 3-HMC, présentent une activité de piégeage des radicaux, ce qui est important dans le contexte du stress oxydatif et de son rôle dans le développement des maladies . L'investigation des propriétés antioxydantes de la 3-HMC peut conduire à des informations sur ses applications thérapeutiques potentielles dans les conditions causées ou exacerbées par les dommages oxydatifs.

Mécanisme D'action

Target of Action

The primary target of 3-Hydroxymethyl-beta-carboline is the benzodiazepine receptor . This receptor plays a crucial role in the central nervous system, mediating the effects of benzodiazepines, a class of drugs primarily used for treating anxiety and sleep disorders .

Mode of Action

3-Hydroxymethyl-beta-carboline acts as an antagonist of the benzodiazepine receptor . It binds to this receptor and blocks its interaction with benzodiazepines, thereby inhibiting the anxiolytic (anti-anxiety) and anticonvulsant actions of these drugs .

Biochemical Pathways

It is known that the compound’s antagonistic action on the benzodiazepine receptor can influence various neural pathways involved in mood regulation, anxiety, and sleep .

Pharmacokinetics

Like other beta-carbolines, it is likely to be metabolized in the liver and excreted in the urine .

Result of Action

3-Hydroxymethyl-beta-carboline has been shown to decrease sleep in a dose-dependent manner . At low doses, it can block the sleep-inducing effects of benzodiazepines without affecting sleep itself . At higher doses, it can increase wakefulness and sleep latency, suggesting an effect inverse to benzodiazepine sedation .

Action Environment

The action, efficacy, and stability of 3-Hydroxymethyl-beta-carboline can be influenced by various environmental factors. These may include the presence of other drugs or substances, the physiological state of the individual, and genetic factors that can affect drug metabolism. Specific studies on these aspects are currently lacking .

Analyse Biochimique

Biochemical Properties

3-Hydroxymethyl-beta-carboline plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with benzodiazepine receptors, where it acts as an antagonist, blocking the effects of benzodiazepines such as diazepam and flurazepam . This interaction leads to an increase in sleep latency and a decrease in the sedative effects of these drugs . Additionally, 3-Hydroxymethyl-beta-carboline has been shown to interact with GABA-A receptors, reducing the effects of benzodiazepines and potentially inducing convulsive and anxiogenic effects .

Cellular Effects

3-Hydroxymethyl-beta-carboline influences various cellular processes, particularly in the brain. It has been shown to block the sleep-promoting effects of flurazepam in rodents and can decrease sleep in a dose-dependent manner . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by interacting with benzodiazepine and GABA-A receptors . These interactions can lead to changes in neurotransmitter levels and alterations in cellular function, potentially impacting cognitive and memory processes .

Molecular Mechanism

The molecular mechanism of 3-Hydroxymethyl-beta-carboline involves its binding interactions with benzodiazepine and GABA-A receptors. By acting as an antagonist at these receptors, it blocks the sedative and anxiolytic effects of benzodiazepines . This compound also influences gene expression by interacting with neurotransmitter systems, leading to changes in the levels of various neurotransmitters such as serotonin and dopamine . These molecular interactions contribute to its effects on sleep, anxiety, and cognitive function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxymethyl-beta-carboline have been observed to change over time. This compound is relatively stable, but its effects can vary depending on the duration of exposure and the experimental conditions . Long-term studies have shown that 3-Hydroxymethyl-beta-carboline can induce neurotoxic effects, particularly in dopaminergic neurons, by inhibiting mitochondrial complex I and increasing reactive oxygen species production . These effects can lead to cell apoptosis and neurodegeneration over time .

Dosage Effects in Animal Models

The effects of 3-Hydroxymethyl-beta-carboline vary with different dosages in animal models. At low doses, this compound can block the sedative effects of benzodiazepines without inducing significant adverse effects . At higher doses, 3-Hydroxymethyl-beta-carboline can induce convulsive and anxiogenic effects, as well as increase sleep latency . These dose-dependent effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

3-Hydroxymethyl-beta-carboline is involved in several metabolic pathways, particularly in the brain. It is metabolized by cytochrome P450 enzymes to hydroxylated derivatives, which can then be further processed by N-methyltransferases to form neurotoxic N-methyl-beta-carbolinium cations . These metabolic pathways can influence the compound’s bioactivity and toxicity, affecting its overall impact on cellular function and neurodegeneration .

Transport and Distribution

Within cells and tissues, 3-Hydroxymethyl-beta-carboline is transported and distributed through interactions with various transporters and binding proteins . This compound can accumulate in specific tissues, particularly in the brain, where it exerts its effects on neurotransmitter systems and cellular function . The distribution of 3-Hydroxymethyl-beta-carboline within the body can influence its pharmacological and toxicological properties .

Subcellular Localization

3-Hydroxymethyl-beta-carboline is localized within specific subcellular compartments, including the mitochondria and the cytoplasm . Its localization can affect its activity and function, particularly in terms of its interactions with mitochondrial enzymes and its impact on cellular metabolism . The subcellular distribution of 3-Hydroxymethyl-beta-carboline is influenced by various factors, including its chemical structure and post-translational modifications .

Propriétés

IUPAC Name |

9H-pyrido[3,4-b]indol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-7-8-5-10-9-3-1-2-4-11(9)14-12(10)6-13-8/h1-6,14-15H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBYHTDUBNSBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215795 | |

| Record name | 3-Hydroxymethyl-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65474-79-5 | |

| Record name | 3-Hydroxymethyl-beta-carboline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065474795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxymethyl-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9H-pyrido[3,4-b]indol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYMETHYL-.BETA.-CARBOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00QJ5EQT3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Hydroxymethyl-beta-carboline interact with its target and what are the downstream effects?

A1: 3-Hydroxymethyl-beta-carboline acts as a benzodiazepine receptor antagonist. [, , ] It binds to the benzodiazepine binding site on the GABA-A receptor, blocking the actions of benzodiazepines. [, ] This antagonism can reverse the hypnotic effects of benzodiazepines like flurazepam, leading to decreased sleep. []

Q2: What is the structural characterization of 3-Hydroxymethyl-beta-carboline?

A2: While the provided abstracts don't contain specific spectroscopic data, we can derive the following:

Q3: What are the in vivo effects of 3-Hydroxymethyl-beta-carboline on sleep?

A3: Studies in rats show that 3-Hydroxymethyl-beta-carboline can increase sleep latency, indicating a delay in falling asleep. [, ] Additionally, even at low doses that don't affect sleep alone, it can block the sleep-inducing effects of flurazepam. [] These findings suggest a potential role of benzodiazepine receptors in sleep regulation. [, ]

Q4: Are there any therapeutic effects of 3-Hydroxymethyl-beta-carboline on liver injury?

A4: While 3-Hydroxymethyl-beta-carboline itself isn't discussed in the context of liver injury, a structurally related compound, methyl (+)(3S)-1,2,3,4-tetrahydro-3-hydroxymethyl-beta-carboline-2- carbodithioate (THC), shows promising hepatoprotective effects. [, ] THC demonstrates therapeutic benefits in rat models of both acute and chronic liver injury induced by various hepatotoxic substances, including carbon tetrachloride. [, ]

Q5: What is known about the structure-activity relationship of beta-carbolines related to benzodiazepine receptor binding?

A5: Research on beta-carbolines reveals that fully aromatic beta-carbolines display higher potency for benzodiazepine receptors compared to their corresponding tetrahydro-beta-carboline derivatives. [] Introducing a carbonyl group (like CO2Me, COCH3, CHO) at the 3-position of beta-carbolines enhances in vitro potency, whereas alcohol substituents (CH2OH, CHOHCH3) decrease it. [] This highlights the significance of the carbonyl moiety for binding affinity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B1233465.png)

![4-{[4-(4-Methyl-benzyl)-piperazin-1-ylimino]-methyl}-benzoic acid](/img/structure/B1233470.png)